molecular formula C7H12O3 B14657955 3-Hydroxy-3-methylhex-5-enoic acid CAS No. 39668-73-0

3-Hydroxy-3-methylhex-5-enoic acid

Cat. No.: B14657955
CAS No.: 39668-73-0
M. Wt: 144.17 g/mol
InChI Key: MDSXLIZFSWPBCJ-UHFFFAOYSA-N
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Description

3-Hydroxy-3-methylhex-5-enoic acid is an organic compound with the molecular formula C7H12O3. It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxylic acid group (-COOH) on the same molecule. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Hydroxy-3-methylhex-5-enoic acid involves the reduction of methyl 3-oxohex-5-enoate using Baker’s yeast. This reduction yields methyl (3R)-3-hydroxyhex-5-enoate with 78% enantiomeric enrichment . Subsequent seleno- and iodo-lactonization of derived hex-5-enoic acids leads to valerolactones, which can be further elaborated into various analogues .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-methylhex-5-enoic acid can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products

    Oxidation: Oxidation of the hydroxyl group can yield 3-oxo-3-methylhex-5-enoic acid.

    Reduction: Reduction of the carboxylic acid group can produce 3-hydroxy-3-methylhex-5-enol.

    Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.

Scientific Research Applications

3-Hydroxy-3-methylhex-5-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-methylhex-5-enoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as enzyme inhibitors, affecting metabolic pathways by binding to active sites and altering enzyme activity . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-3-methylhexanoic acid: Similar structure but lacks the double bond present in 3-Hydroxy-3-methylhex-5-enoic acid.

    3-Methyl-2-hexenoic acid: Similar structure but lacks the hydroxyl group.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-hydroxy-3-methylhex-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-4-7(2,10)5-6(8)9/h3,10H,1,4-5H2,2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSXLIZFSWPBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)(CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80525125
Record name 3-Hydroxy-3-methylhex-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80525125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39668-73-0
Record name 3-Hydroxy-3-methylhex-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80525125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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